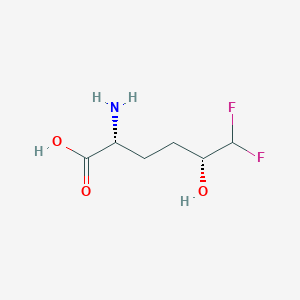methanol](/img/structure/B13201717.png)
[1-(Aminomethyl)-2-methylcyclopentyl](cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-methylcyclopentylmethanol: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanol moiety, along with an aminomethyl and a methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-2-methylcyclopentylmethanol typically involves the reaction of cyclopropylmethanol with an aminomethyl group in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its reactive functional groups .
Medicine
In medicinal chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-methylcyclopentylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and methylcyclopentyl groups provide steric effects that influence the compound’s binding affinity and specificity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanol
- [1-(Aminomethyl)cyclopentyl]methanol
- [1-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
Uniqueness
Compared to similar compounds, 1-(Aminomethyl)-2-methylcyclopentylmethanol stands out due to its unique combination of functional groups and structural features. The presence of both a cyclopropyl and a methylcyclopentyl group provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-methylcyclopentyl]-cyclopropylmethanol |
InChI |
InChI=1S/C11H21NO/c1-8-3-2-6-11(8,7-12)10(13)9-4-5-9/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
BPSCLERSNXVJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


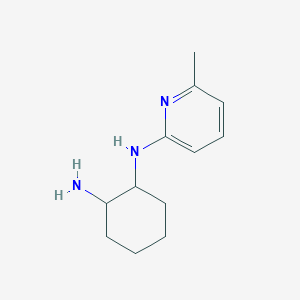
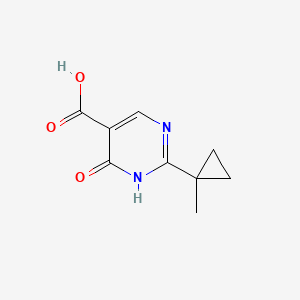
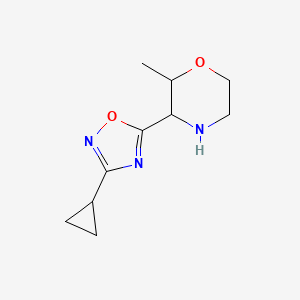
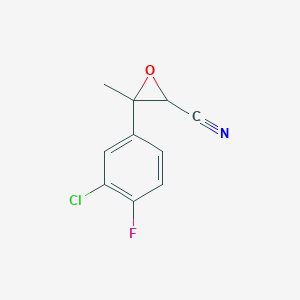

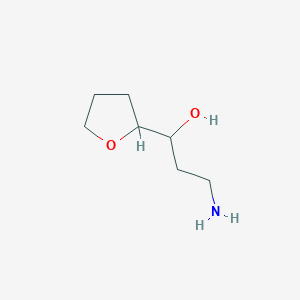
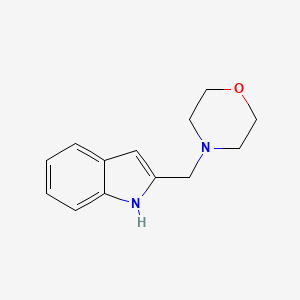
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
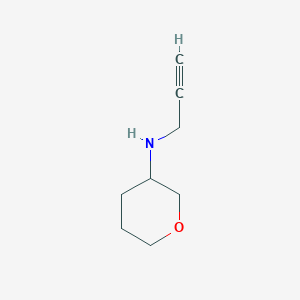
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
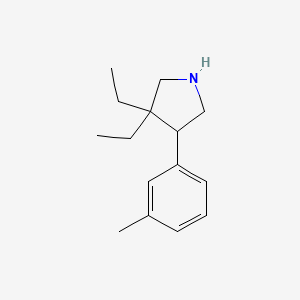
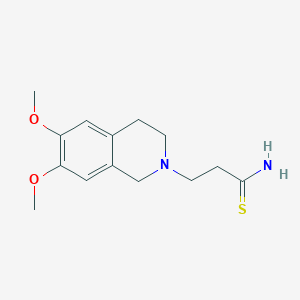
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
